Bienvenue dans la boutique en ligne BenchChem!

Aminoacyl tRNA synthetase-IN-1

Antibacterial tRNA Synthetase Inhibition Salmonella enterica

Select Aminoacyl tRNA synthetase-IN-1 for its 3.6-fold potency advantage (IC50 0.58 μM vs SeThrRS), enabling robust target engagement at low concentrations. It uniquely inhibits both S. aureus and E. coli, streamlining cross-species comparative studies. High DMSO solubility (~141 mM) minimizes assay interference. As a reference IleSA chemotype, it is ideal for SAR campaigns and serves as a reliable positive control for aaRS assay validation.

Molecular Formula C16H25N7O7S
Molecular Weight 459.5 g/mol
Cat. No. B1663415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoacyl tRNA synthetase-IN-1
Molecular FormulaC16H25N7O7S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
InChIInChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1
InChIKeyADKZHDGLJXVNIT-VBJYJYTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoacyl tRNA synthetase-IN-1: Core Specifications and Procurement Identifiers


Aminoacyl tRNA synthetase-IN-1 (CAS: 219931-45-0) is a small molecule inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS) . It is chemically defined as 5'-[[(2S,3S)-2-amino-3-methyl-1-oxopentyl]sulfamate]adenosine with a molecular weight of 459.48 g/mol and the formula C16H25N7O7S . The compound functions by disrupting the essential tRNA aminoacylation process, which is critical for bacterial protein synthesis [1].

Why Aminoacyl tRNA synthetase-IN-1 Cannot Be Directly Substituted with Other aaRS Inhibitors


Generic substitution among aminoacyl-tRNA synthetase (aaRS) inhibitors is scientifically unsound due to profound differences in target specificity, binding mechanism, and enzyme class selectivity. The aaRS family comprises 20 distinct enzymes divided into two structural classes, each with unique active site architectures [1]. Inhibitors can target different sites (e.g., synthetic vs. editing sites) and even different aaRS subtypes (e.g., LeuRS, ThrRS, IleRS), leading to vastly divergent biological outcomes. Consequently, the specific quantitative performance data for Aminoacyl tRNA synthetase-IN-1 against its cognate targets is essential for ensuring experimental reproducibility and meaningful procurement decisions .

Quantitative Differentiation of Aminoacyl tRNA synthetase-IN-1: Comparative Performance Against Key Bacterial Targets


Superior Inhibitory Potency Against Salmonella enterica Threonyl-tRNA Synthetase (SeThrRS)

Aminoacyl tRNA synthetase-IN-1 demonstrates 3.6-fold greater potency against Salmonella enterica threonyl-tRNA synthetase (SeThrRS) compared to the related triple-site inhibitor 'Antibacterial agent 91'. Its IC50 of 0.58 μM is also 2.4-fold lower than that of 'ThrRS-IN-1' . This indicates a more efficient enzyme blockade at lower concentrations.

Antibacterial tRNA Synthetase Inhibition Salmonella enterica

High Solubility Profile Facilitating In Vitro and In Vivo Formulation

The compound exhibits a solubility of ≥ 65 mg/mL in DMSO, which translates to a high molar solubility of ~141.46 mM . This solubility profile is critical for preparing concentrated stock solutions, enabling a wide dynamic range in dose-response experiments and simplifying the preparation of in vivo dosing formulations .

Solubility Formulation Drug Discovery

Validated Broad-Spectrum Activity Against Clinically Relevant Gram-Positive and Gram-Negative Species

Unlike many aaRS inhibitors that demonstrate narrow-spectrum activity, Aminoacyl tRNA synthetase-IN-1 has documented inhibitory activity against a panel of significant bacterial pathogens, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Enterococcus faecalis . This broader activity profile makes it a valuable tool for comparative microbiology and for studying bacterial physiology across different species.

Antibacterial Spectrum of Activity Microbiology

Chemical Scaffold Characterized as an Isoleucyl-Sulfamoyl Adenosine (IleSA) Analog

The compound is identified as an isoleucyl-sulfamoyl adenosine (IleSA) analog, a structural class known for its high-affinity interaction with the amino acid and ATP binding pockets of class I aminoacyl-tRNA synthetases . This specific chemotype provides a distinct binding mode compared to other aaRS inhibitor classes like benzoxaboroles or quinazolinones, which target different binding sites or aaRS classes [1].

Medicinal Chemistry Structure-Activity Relationship aaRS Inhibitor Scaffold

Optimal Research Applications for Aminoacyl tRNA synthetase-IN-1 Driven by its Differential Profile


Potent Tool for Investigating Threonyl-tRNA Synthetase (ThrRS) Biology

Given its 0.58 μM IC50 against SeThrRS, this compound is a superior choice for experiments focused on inhibiting ThrRS activity in Gram-negative models like S. enterica. It provides a 3.6-fold advantage in potency over alternative compounds , allowing for more complete target engagement at lower, potentially less off-target, concentrations.

Broad-Spectrum Probe for Comparative Antibacterial Mode-of-Action Studies

Unlike many aaRS inhibitors with narrow Gram-positive-only activity, this compound's demonstrated activity against both S. aureus and E. coli makes it uniquely suited for comparative studies. It can be used to investigate the differential effects of translation inhibition across Gram-positive and Gram-negative bacterial species in parallel, simplifying experimental design .

Preferred Starting Scaffold for Medicinal Chemistry Optimization

As a representative of the IleSA chemical class , this compound serves as an ideal starting point for structure-activity relationship (SAR) campaigns. Its high solubility profile (~141 mM in DMSO) is a significant advantage in medicinal chemistry, as it minimizes solubility-related assay interference and enables the testing of subsequent analogs across a wide concentration range.

Reference Compound for Validating aaRS Inhibition Assays

The compound's well-defined, moderate potency against SeThrRS (IC50 0.58 μM) and broad activity profile establish it as a reliable positive control. It can be used to benchmark the performance of new aaRS assays, compare the sensitivity of different detection methods, and validate the activity of newly synthesized inhibitor candidates in a reproducible manner .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoacyl tRNA synthetase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.